molecular formula C27H25BrN6O2S B2426020 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE CAS No. 899348-69-7

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2426020
CAS No.: 899348-69-7
M. Wt: 577.5
InChI Key: IPMSCPOBWMPVNV-UHFFFAOYSA-N
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Description

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a bromophenyl sulfonyl group, and a dimethylphenyl piperazine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the bromophenyl sulfonyl group and the dimethylphenyl piperazine moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and piperazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the principles of scale-up synthesis, such as optimizing reaction conditions and using efficient purification techniques, can be applied to produce larger quantities of the compound.

Chemical Reactions Analysis

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific molecular targets. It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Although primarily used in research, the compound’s unique properties may find applications in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as in pharmacological studies or biochemical assays.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE include other triazoloquinazoline derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN6O2S/c1-18-7-12-23(19(2)17-18)32-13-15-33(16-14-32)25-22-5-3-4-6-24(22)34-26(29-25)27(30-31-34)37(35,36)21-10-8-20(28)9-11-21/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSCPOBWMPVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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